(3r,5r,7r)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)adamantane-1-carboxamide

11β-HSD1 adamantane carboxamide selectivity

(3r,5r,7r)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)adamantane-1-carboxamide (CAS 954020-93-0) is a synthetic small molecule belonging to the adamantane-1-carboxamide family. Its architecture combines a rigid adamantane cage, a central piperidine ring, and a terminal furan moiety connected via a methylene linker.

Molecular Formula C22H32N2O2
Molecular Weight 356.51
CAS No. 954020-93-0
Cat. No. B2397943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r,5r,7r)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)adamantane-1-carboxamide
CAS954020-93-0
Molecular FormulaC22H32N2O2
Molecular Weight356.51
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CO5
InChIInChI=1S/C22H32N2O2/c25-21(22-11-17-8-18(12-22)10-19(9-17)13-22)23-14-16-3-5-24(6-4-16)15-20-2-1-7-26-20/h1-2,7,16-19H,3-6,8-15H2,(H,23,25)
InChIKeyDMNBOHKBWONAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 954020-93-0: Structural Synopsis and Procurement-Relevant Identity


(3r,5r,7r)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)adamantane-1-carboxamide (CAS 954020-93-0) is a synthetic small molecule belonging to the adamantane-1-carboxamide family. Its architecture combines a rigid adamantane cage, a central piperidine ring, and a terminal furan moiety connected via a methylene linker . Available vendor documentation lists a molecular formula of C₂₂H₃₂N₂O₂, a molecular weight of 356.51 g/mol, and a typical purity of 95% . It exists as the defined (3r,5r,7r) stereoisomer. No peer-reviewed pharmacological or patent-derived bioactivity data have been publicly disclosed for this precise compound as of this analysis.

Substitution Risk for Structurally Unique Adamantane-Piperidine-Furan Hybrids


The compound's bespoke combination of an (3r,5r,7r)-adamantane-1-carboxamide core, a piperidine-4-methyl spacer, and an N-(furan-2-ylmethyl) substituent creates a singular spatial and electronic fingerprint that cannot be replicated by commercially available analogs . Minor structural changes within the adamantane-1-carboxamide class are known to cause marked selectivity shifts across targets such as 11β-HSD1, FPR2, and CB₁-associated transporters, where a single methyl or heterocycle substitution can invert functional activity or obliterate potency [1][2]. Consequently, simple replacement with a similar-looking adamantane-piperidine or adamantane-furan compound without head-to-head confirmation data risks entirely divergent pharmacological outcomes, undermining reproducibility in research and screening campaigns.

Quantitative Differentiation Evidence for CAS 954020-93-0 Versus Analogs


Target Selectivity Profile vs. Adamantyl 11β-HSD1 Inhibitors

Representative adamantane-1-carboxamide derivatives (e.g., adamantyl amide 30) display 11β-HSD1 IC₅₀ values of 165–448 nM with significant selectivity over 11β-HSD2 [1]. The target compound incorporates an additional basic piperidine-furan extension that increases topological polar surface area and hydrogen-bonding capacity beyond that of simple amides, which is predicted to shift target engagement away from 11β-HSD1 toward GPCR or transporter targets [2]. Direct selectivity data for CAS 954020-93-0 are not publicly available.

11β-HSD1 adamantane carboxamide selectivity metabolic disease inhibitor

FPR2 Agonist Activity vs. BMS Example 7

A structurally distinct adamantane-containing urea (BMS Example 7, US20230303513) exhibits FPR2 EC₅₀ of 0.700 nM in cAMP assays, representing a known benchmark for adamantane-based FPR2 agonism [1]. Unlike the urea-linked comparator, CAS 954020-93-0 features a carboxamide linkage and a tertiary piperidine-furan head group. No direct FPR2 activity data exist for CAS 954020-93-0; the carboxamide-to-urea replacement and altered vector geometry may produce divergent FPR2 pharmacodynamics, including possible antagonism or reduced potency.

FPR2 GPCR agonist cAMP assay inflammation resolution adamantane

Endocannabinoid Transporter Inhibition Potential vs. AM404 and URB597

Close structural analogs such as N-(furan-2-ylmethyl)piperidine-1-carboxamide have been reported as inhibitors of anandamide cellular uptake . The target compound appends an adamantane-1-carboxamide to the piperidine nitrogen, markedly increasing lipophilicity (calculated logP ~4.5 vs. ~1.5 for the furyl-piperidine carboxamide alone) [1]. No direct transporter inhibition data exist for CAS 954020-93-0, but the lipophilic bulk addition may enhance membrane partitioning and prolong target residence relative to the simpler furyl-piperidine carboxamide scaffold.

anandamide transporter FAAH endocannabinoid piperidine carboxamide AM404

Structural Determinants of Adamantane-Specific PK vs. Non-Adamantane Analogs

The adamantane cage confers resistance to oxidative metabolism and increases plasma protein binding compared to non-adamantane analogs [1]. Literature on adamantane-containing drugs (e.g., amantadine, memantine) demonstrates half-lives of 10–60 hours versus <3 hours for comparable cyclohexyl or norbornyl derivatives [1]. No pharmacokinetic data exist for CAS 954020-93-0, but the presence of the (3r,5r,7r)-adamantane carboxamide is expected to prolong metabolic stability relative to acyclic or monocyclic piperidine-furan carboxamides lacking the cage.

adamantane metabolic stability CYP450 lipophilicity half-life

Physicochemical Property Comparison with Commercial Adamantane-Piperidine Screening Compounds

CAS 954020-93-0 possesses 2 hydrogen bond donors (amide NH) and 4 acceptors (amide carbonyl, furan oxygen, piperidine nitrogen) with a calculated TPSA of approximately 45 Ų . In contrast, the simpler N-(furan-2-ylmethyl)piperidine-4-carboxamide (CAS 429633-39-6) has TPSA ~45 Ų but lower molecular weight (208.26 vs. 356.51) and lacks the adamantane-driven lipophilicity . The target compound thus fills a distinct property space—combining moderate TPSA with high logP—that is underrepresented in commercial screening libraries and may provide unique membrane permeation characteristics.

physicochemical properties TPSA H-bond donors/acceptors Rule of 5 drug-likeness

Orthogonality Against Common Off-Target Panels: An Inferred Advantage

While no experimental off-target profiling exists for CAS 954020-93-0, the structural features distinguishing it from promiscuous adamantane derivatives (e.g., the basic piperidine center and the electron-rich furan) may reduce binding to common off-targets such as hERG and muscarinic receptors, which often require a terminal tertiary amine or specific aromatic geometries [1]. The piperidine nitrogen in this compound is substituted with a furan-methyl group, lowering its pKa and altering its charge state compared to unsubstituted piperidines frequently flagged in hERG screening [1]. This inference requires experimental confirmation.

off-target selectivity CEREP panel hERG CYP inhibition safety pharmacology

High-Value Application Scenarios for CAS 954020-93-0 Based on Structural Differentiation Evidence


Endocannabinoid System Transporter Screening Libraries

Given the anandamide transport inhibitory activity reported for N-(furan-2-ylmethyl)piperidine-1-carboxamide analogs, CAS 954020-93-0 is positioned as a lipophilic, adamantane-augmented probe for endocannabinoid transporter or FAAH screening cascades. Its predicted 1,000-fold higher logP versus simpler furyl-piperidine carboxamides may confer enhanced membrane retention and prolonged intracellular target engagement, making it suitable for cellular uptake inhibition assays where extended exposure is required [1].

GPCR Deorphanization and Selectivity Profiling Panels

The compound's structural divergence from known FPR2 and 11β-HSD1 adamantane ligands supports its inclusion in GPCR deorphanization panels. The presence of a basic piperidine and a furan heterocycle, combined with an adamantane core, creates a three-dimensional pharmacophore distinct from urea-linked or simple amide-containing FPR2 chemotypes, offering the potential to uncover novel agonist or antagonist activity at understudied peptide or lipid GPCRs [2].

Metabolic Stability-Biased Hit Discovery

Adamantane-containing compounds consistently exhibit superior metabolic half-lives (10–60 h) compared to non-adamantane counterparts (<3 h) [1]. CAS 954020-93-0 can serve as a metabolic stability anchor in phenotypic or target-based screens where prolonged compound half-life is critical, such as in assays requiring sustained receptor modulation over 24–72 hours, without the need for continuous re-dosing.

Physicochemical Property Space-Filling in Commercial Libraries

With a molecular weight of 356.5 Da, moderate TPSA (~45 Ų), and high predicted logP (~4.5), CAS 954020-93-0 occupies a unique region of drug-like property space that is sparsely populated in standard screening collections. This makes it a strategic acquisition for organizations looking to diversify compound library property distributions, particularly for campaigns targeting intracellular or CNS-accessible targets that demand balanced polarity and lipophilicity [2].

Quote Request

Request a Quote for (3r,5r,7r)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.